N-[3-(3,5-dimethylphenoxy)propyl]-2-methylpropan-2-amine
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Overview
Description
N-[3-(3,5-dimethylphenoxy)propyl]-2-methylpropan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenoxy group attached to a propyl chain, which is further connected to a tertiary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-dimethylphenoxy)propyl]-2-methylpropan-2-amine typically involves the reaction of 3,5-dimethylphenol with 3-chloropropylamine under basic conditions to form the intermediate 3-(3,5-dimethylphenoxy)propylamine. This intermediate is then reacted with 2-methylpropan-2-amine in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,5-dimethylphenoxy)propyl]-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The amine group can be reduced to form secondary or primary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary or primary amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-[3-(3,5-dimethylphenoxy)propyl]-2-methylpropan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an antidepressant or anxiolytic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(3,5-dimethylphenoxy)propyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2,5-dimethylphenoxy)propyl]guanidine
- N-[3-(3,5-dimethylphenoxy)propyl]-2-ethoxy-N-methylpropanamide
- 3-(3,5-dimethylphenoxy)-N-methyl-1-propanamine
Uniqueness
N-[3-(3,5-dimethylphenoxy)propyl]-2-methylpropan-2-amine is unique due to its specific structural features, such as the presence of both a phenoxy group and a tertiary amine. This combination allows for distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[3-(3,5-dimethylphenoxy)propyl]-2-methylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-12-9-13(2)11-14(10-12)17-8-6-7-16-15(3,4)5/h9-11,16H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHVIZBMEKEYCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCNC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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